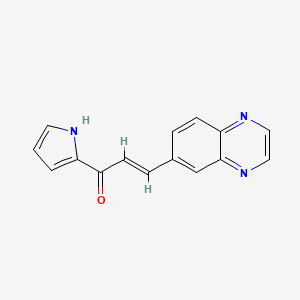

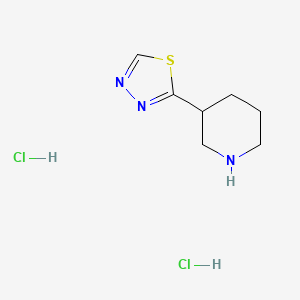

![molecular formula C21H16FN3O B2395614 2-氟-N-(7-甲基-2-苯基咪唑[1,2-a]吡啶-3-基)苯甲酰胺 CAS No. 850932-00-2](/img/structure/B2395614.png)

2-氟-N-(7-甲基-2-苯基咪唑[1,2-a]吡啶-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .作用机制

The mechanism of action of 2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and topoisomerase II, which are involved in the progression of various diseases.

Biochemical and Physiological Effects:

2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which can lead to cell death in cancer cells.

实验室实验的优点和局限性

One advantage of using 2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide in lab experiments is that it has shown promising results in pre-clinical studies. Additionally, it has been shown to have low toxicity levels, which makes it a safer option for lab experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

未来方向

There are several future directions for the use of 2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. One potential direction is to explore its potential in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies can be done to understand the mechanism of action and optimize its use in lab experiments. Furthermore, researchers can explore the use of this compound in combination with other drugs to improve its efficacy in treating various diseases.

合成方法

The synthesis of 2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves several steps. The starting material is 2-aminopyridine, which is reacted with 2-bromoacetophenone to obtain 2-(2-bromoacetyl)pyridine. This intermediate is then reacted with N-methyl-2-phenylacetamide to obtain the final product, 2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide.

科学研究应用

- 咪唑[1,2-a]吡啶类化合物,包括我们感兴趣的化合物,已被证明具有抗病毒活性 . 它们可能通过靶向特定病毒蛋白来抑制病毒复制或进入。

- 一些咪唑[1,2-a]吡啶类化合物表现出抗溃疡活性 . 这些化合物可能通过调节酸分泌或促进粘膜愈合来帮助管理胃溃疡。

- 咪唑[1,2-a]吡啶类化合物已显示出抗菌活性 . 它们可能通过破坏重要的细胞过程来对抗细菌病原体。

- 这类化合物已被探索为潜在的抗癌剂 . 它们可能抑制细胞增殖,诱导凋亡,或靶向特定的癌症相关途径。

- 咪唑[1,2-a]吡啶类化合物也表现出抗真菌活性 . 它们可能用于治疗真菌感染。

- 一些咪唑[1,2-a]吡啶类化合物作为 CDK 抑制剂 . CDK 调节细胞周期进程,抑制它们会影响癌细胞生长。

- 某些咪唑[1,2-a]吡啶类化合物作为钙通道阻滞剂 . 这些化合物调节钙内流,影响细胞过程。

- 咪唑[1,2-a]吡啶类化合物可能调节 GABA A 受体 . 这些受体在神经元信号传导和焦虑调节中起着至关重要的作用。

抗病毒特性

抗溃疡活性

抗菌作用

抗癌潜力

抗真菌特性

细胞周期蛋白依赖性激酶 (CDK) 抑制

钙通道阻滞

GABA A 受体调节

总之,2-氟-N-(7-甲基-2-苯基咪唑[1,2-a]吡啶-3-基)苯甲酰胺在各个领域具有巨大潜力。研究人员正在继续探索其机制、安全性以及治疗应用。 如果您想详细了解任何具体方面,请随时提出问题! 😊

属性

IUPAC Name |

2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c1-14-11-12-25-18(13-14)23-19(15-7-3-2-4-8-15)20(25)24-21(26)16-9-5-6-10-17(16)22/h2-13H,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOOIXBJFRTJFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)

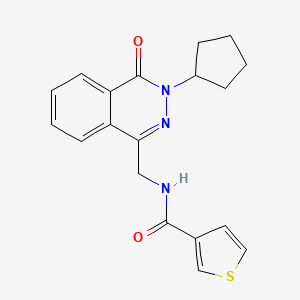

![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)

![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)

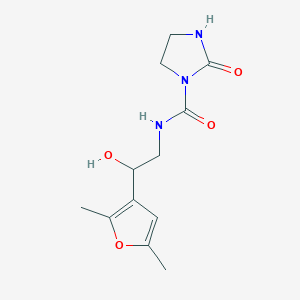

![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)

![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)

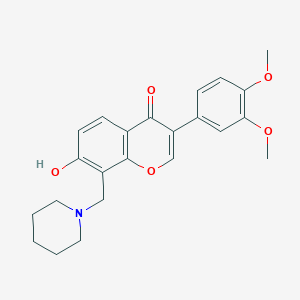

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)